molecular formula C14H8IN3O3S B6050847 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B6050847
M. Wt: 425.20 g/mol
InChI Key: KMUFERGUQDAFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by iodination and nitration reactions. One common method involves the use of 2-aminothiophenol and 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can bind to DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
  • 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
  • 2-arylbenzothiazoles

Uniqueness

This compound is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. The iodine atom allows for further functionalization through substitution reactions, while the nitro group contributes to its cytotoxic properties .

Properties

IUPAC Name

2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8IN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFERGUQDAFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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